Citrate de maropitant anhydre

Vue d'ensemble

Description

Maropitant citrate anhydrous is a neurokinin-1 receptor antagonist that blocks the pharmacological action of substance P in the central nervous system. It is primarily used as an antiemetic in veterinary medicine, particularly for the prevention and treatment of vomiting in dogs and cats. The compound is known for its efficacy in treating motion sickness and chemotherapy-induced nausea.

Applications De Recherche Scientifique

Pharmacological Mechanism

Maropitant functions by selectively antagonizing NK-1 receptors, inhibiting the action of substance P, a neuropeptide involved in emesis and pain pathways. This mechanism allows maropitant to effectively prevent and treat vomiting caused by various stimuli, including chemotherapy and motion sickness .

Clinical Applications

1. Treatment of Vomiting:

- Dogs: Maropitant is indicated for the prevention and treatment of vomiting due to various causes, including chemotherapy-induced nausea and motion sickness. It is administered either orally or via injection at doses typically ranging from 1 to 2 mg/kg .

- Cats: Similar applications exist for cats, where maropitant has shown effectiveness against xylazine-induced vomiting. It can be administered at 1 mg/kg IV or SC every 24 hours .

2. Perioperative Use:

- Maropitant is utilized to prevent perioperative nausea and vomiting, improving recovery outcomes in surgical patients. Studies indicate that its use can enhance recovery quality and reduce postoperative discomfort associated with vomiting .

3. Analgesic Properties:

- Emerging research suggests that maropitant may possess analgesic properties, particularly in managing visceral pain during surgical procedures. It has been shown to decrease the minimum alveolar concentration (MAC) of anesthetics required for effective pain control .

Efficacy Studies

Several studies have demonstrated the efficacy of maropitant in various clinical scenarios:

- Chemotherapy-Induced Nausea: In a controlled study, maropitant significantly reduced the incidence of vomiting in dogs undergoing chemotherapy with cisplatin .

- Motion Sickness: A randomized trial indicated that maropitant effectively prevents motion sickness in dogs when administered prior to travel .

Pharmacokinetics

The pharmacokinetic profile of maropitant has been characterized by studies showing that after a single oral dose of 2 mg/kg in dogs, peak plasma concentrations are reached within approximately 1.9 hours. The drug exhibits a half-life that supports once-daily dosing regimens .

Case Studies

Case Study 1: Chemotherapy Management

A clinical case involving a dog undergoing chemotherapy revealed that administration of maropitant resulted in a marked decrease in vomiting episodes compared to control groups receiving placebo treatments. This case underscores the drug's role in enhancing the quality of life for pets undergoing cancer treatment.

Case Study 2: Perioperative Application

In a study assessing anesthetic recovery in dogs, those premedicated with maropitant exhibited shorter recovery times and improved postoperative feeding behavior compared to those who did not receive the drug. This highlights its potential utility as an adjunctive therapy during surgical procedures .

Summary Table of Applications

| Application | Species | Dosage | Route |

|---|---|---|---|

| Treatment of Vomiting | Dogs | 1-2 mg/kg | Oral/IV/SC |

| Treatment of Vomiting | Cats | 1 mg/kg | IV/SC |

| Perioperative Nausea/Vomiting | Dogs/Cats | 1-2 mg/kg | Oral/IV/SC |

| Analgesic Adjunct | Dogs/Cats | Varies | IV |

Mécanisme D'action

Target of Action

Maropitant citrate anhydrous primarily targets the neurokinin-1 (NK1) receptors . These receptors are part of the central nervous system and play a crucial role in the transmission of certain signals, including those that trigger vomiting .

Mode of Action

Maropitant citrate anhydrous acts as an antagonist to the NK1 receptors . It mimics the structure of substance P, a key neurotransmitter involved in inducing vomiting . By binding to the NK1 receptors, maropitant citrate anhydrous prevents substance P from attaching to these receptors, thereby decreasing the stimulation of the emetic center .

Biochemical Pathways

It is known that the drug’s action on the nk1 receptors disrupts the normal signaling pathways that lead to vomiting . This disruption can help alleviate symptoms in conditions such as motion sickness and vomiting in dogs .

Pharmacokinetics

Maropitant citrate anhydrous undergoes first-pass metabolism by liver enzymes, mainly CYP2D15, which has a high affinity for maropitant and clears over 90% of it . Repeat dosing of maropitant eventually saturates cyp2d15, causing the drug to accumulate due to reduced clearance . The bioavailability of maropitant citrate anhydrous varies depending on the route of administration, with oral bioavailability being 20-30% in dogs and 50% in cats, and subcutaneous bioavailability being 90% in both species .

Result of Action

The primary result of maropitant citrate anhydrous’s action is the prevention of vomiting . By blocking the action of substance P on the NK1 receptors, maropitant citrate anhydrous reduces the stimulation of the emetic center, thereby preventing the onset of vomiting .

Action Environment

The efficacy and stability of maropitant citrate anhydrous can be influenced by various environmental factors. For instance, the drug’s antiemetic effects can be enhanced when it is administered with a small amount of food . A full meal should be avoided prior to travel to mitigate vomiting associated with administration of the dose on an empty stomach . Furthermore, maropitant citrate anhydrous has been used as an adjunct treatment in severe bronchitis due to its weak anti-inflammatory effects .

Analyse Biochimique

Biochemical Properties

Maropitant citrate anhydrous acts as a neurokinin receptor antagonist, blocking the pharmacological action of substance P in the central nervous system . Substance P is an emetogen experimentally, and is found endogenously, along with NK-1 receptors, in the emetic center, chemoreceptor trigger zone, and in vagal afferent nerves in the gastrointestinal tract .

Cellular Effects

Maropitant citrate anhydrous has been shown to have effects on various types of cells and cellular processes. It influences cell function by blocking the action of substance P, a key neurotransmitter involved in emesis, in the central nervous system . This can lead to a reduction in vomiting caused by various factors .

Molecular Mechanism

The molecular mechanism of action of Maropitant citrate anhydrous involves its role as a neurokinin-1 (NK1) receptor antagonist. It blocks the action of substance P, a key neurotransmitter involved in emesis, in the central nervous system . This can prevent the triggering of the vomiting reflex .

Temporal Effects in Laboratory Settings

In a study conducted on rats, Maropitant citrate anhydrous was administered daily for seven days and was found to have an antinociceptive effect, as well as anti-inflammatory and antioxidant activity .

Dosage Effects in Animal Models

In animal models, the effects of Maropitant citrate anhydrous vary with different dosages. For example, in a study on rats, a dose of 30 mg/kg/24q was significantly effective in reducing mechanical allodynia 1 to 4h after treatment with nociception inhibition .

Metabolic Pathways

It is known that Maropitant citrate anhydrous is a neurokinin receptor antagonist, which suggests it may interact with enzymes or cofactors involved in the signaling pathways of these receptors .

Transport and Distribution

Maropitant citrate anhydrous is absorbed through the intestinal tract and is a substrate for efflux via the surface membrane by the multidrug transporter P-glycoprotein . This transporter actively secretes the absorbed drug back into the intestinal lumen, decreasing drug bioavailability .

Subcellular Localization

As a neurokinin receptor antagonist, it is likely to be found in areas of the cell where these receptors are located, such as the cell membrane .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Maropitant citrate anhydrous is synthesized through a multi-step process. The key intermediate, (2S,3S)-2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl) quinuclidin-3-amine, is reacted with anhydrous citric acid in a mixture of acetone and water. The reaction mixture is heated to 38-42°C to form maropitant citrate .

Industrial Production Methods: In industrial settings, the synthesis involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes steps such as filtration, crystallization, and drying to obtain the final product in its anhydrous form.

Analyse Des Réactions Chimiques

Types of Reactions: Maropitant citrate anhydrous undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although this is not a common reaction in its typical applications.

Reduction: Reduction reactions are not typically associated with maropitant citrate anhydrous.

Substitution: The compound can undergo substitution reactions, particularly involving the quinuclidine moiety.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

Substitution: Reagents like alkyl halides can be used under basic conditions.

Major Products Formed: The major products depend on the specific reactions and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted quinuclidine compounds.

Comparaison Avec Des Composés Similaires

Aprepitant: Another neurokinin-1 receptor antagonist used in human medicine for preventing chemotherapy-induced nausea.

Rolapitant: Similar to aprepitant, used for its antiemetic properties.

Netupitant: Often combined with palonosetron for enhanced antiemetic effects.

Uniqueness: Maropitant citrate anhydrous is unique in its specific application in veterinary medicine, particularly for dogs and cats. Its efficacy in treating motion sickness and chemotherapy-induced nausea in animals sets it apart from other neurokinin-1 receptor antagonists primarily used in human medicine .

Activité Biologique

Maropitant citrate anhydrous, commonly known by its trade name Cerenia, is a potent neurokinin-1 (NK-1) receptor antagonist primarily used in veterinary medicine to prevent and treat vomiting and motion sickness in dogs and cats. This article delves into the biological activity of maropitant, highlighting its pharmacodynamics, pharmacokinetics, and clinical applications supported by relevant data and research findings.

Pharmacodynamics

Maropitant exerts its biological effects by selectively antagonizing the NK-1 receptors in the central nervous system (CNS). Substance P, a neuropeptide involved in the emetic response, binds to these receptors, triggering vomiting. By inhibiting this binding, maropitant effectively prevents both central and peripheral causes of vomiting.

- Mechanism of Action : Maropitant's action is characterized by:

Pharmacokinetics

Understanding the pharmacokinetics of maropitant is crucial for determining its therapeutic use and safety profile.

- Absorption and Bioavailability :

- Volume of Distribution : The volume of distribution at steady-state (Vss) ranges from 4.4 to 7.0 l/kg after intravenous administration, indicating extensive tissue distribution .

Clinical Applications

Maropitant is primarily indicated for:

- Prevention and Treatment of Vomiting : It is effective against vomiting induced by various causes including chemotherapy (cisplatin), motion sickness, and other emetic stimuli .

- Analgesic Properties : In addition to its anti-emetic effects, maropitant has been noted for its potential analgesic properties, providing pain relief through its action on NK-1 receptors .

Case Studies and Research Findings

Numerous studies have evaluated the efficacy and safety of maropitant in clinical settings:

- Efficacy Against Chemotherapy-Induced Vomiting :

- Motion Sickness Prevention :

- Safety Profile :

Data Summary Table

| Parameter | Value |

|---|---|

| Cmax | 776 ng/ml at 1.7 hours |

| Elimination Half-life | 5.47 hours |

| Oral Bioavailability | 23.7% (2 mg/kg), 37.0% (8 mg/kg) |

| Volume of Distribution (Vss) | 4.4 to 7.0 l/kg |

| Common Adverse Reactions | Injection site pain, mild allergic reactions |

Propriétés

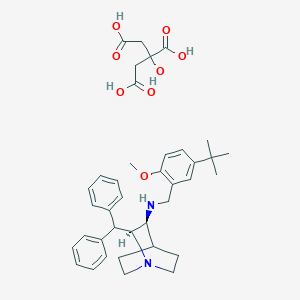

IUPAC Name |

(2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N2O.C6H8O7/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t30-,31-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZPFSKCXRGRIO-PNXDLZEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20235458 | |

| Record name | Maropitant citrate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862543-54-2 | |

| Record name | Maropitant citrate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862543542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maropitant citrate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAROPITANT CITRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19364RWW06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.